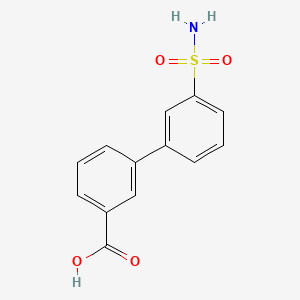

3'-Sulfamoylbiphenyl-3-carboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(3-sulfamoylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c14-19(17,18)12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPJAUWCOLDBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Sulfamoylbiphenyl 3 Carboxylic Acid

Strategies for the Construction of the Biphenyl (B1667301) Core

The formation of the carbon-carbon bond linking the two phenyl rings is a cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are the predominant methods for this transformation, offering high yields and broad functional group tolerance.

The Suzuki-Miyaura coupling is a highly effective and widely utilized method for synthesizing biphenyl carboxylic acids. researchgate.netresearchgate.net This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. For the synthesis of 3'-sulfamoylbiphenyl-3-carboxylic acid, this would typically involve the reaction of a 3-halobenzoic acid derivative (like 3-bromobenzoic acid) with (3-sulfamoylphenyl)boronic acid, or the reverse combination. researchgate.net The reaction is often catalyzed by palladium complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium on carbon (Pd/C), with a base like sodium carbonate or potassium carbonate. acs.org The use of water-soluble catalysts has also been explored to facilitate greener synthesis in aqueous media. researchgate.net

The Stille coupling offers another powerful palladium-catalyzed route to biphenyls, by reacting an organotin compound with an organic halide. orgsyn.orgresearchgate.netwikipedia.org While known for its tolerance of a wide array of functional groups, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org Recent advancements have focused on developing milder reaction conditions and more efficient catalyst systems to broaden the scope and applicability of the Stille reaction. orgsyn.org

Table 1: Comparison of Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System (Typical) | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Mild conditions, low toxicity of byproducts, commercially available reagents. gre.ac.ukresearchgate.net | Can be sensitive to sterically hindered substrates. |

| Stille | Aryl Halide + Organostannane | Pd(0) complex | High functional group tolerance. orgsyn.orgwiley-vch.de | Toxicity of organotin compounds. organic-chemistry.org |

Beyond the Suzuki-Miyaura and Stille reactions, other cross-coupling methods can be employed. The Negishi coupling (using organozinc reagents) and the Hiyama coupling (using organosilanes) are also effective palladium-catalyzed methods for C-C bond formation. Additionally, modern variations of the classical Ullmann reaction , which involves copper-mediated coupling of aryl halides, can be used, often under more moderate conditions than the original protocol. acs.org

Introduction and Modification of the Sulfamoyl Group

The sulfamoyl moiety is a critical pharmacophore, and its introduction is a key step in the synthesis.

The sulfamoyl group is typically installed by a two-step sequence: chlorosulfonylation followed by amination. To achieve regioselectivity, one would start with a pre-functionalized phenyl ring. For instance, 3-aminobiphenyl (B1205854) could be converted to the corresponding diazonium salt, which is then treated with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. This intermediate can then be reacted with ammonia (B1221849) to form the primary sulfonamide. Direct chlorosulfonylation of the biphenyl ring with chlorosulfonic acid is possible but may lead to mixtures of isomers, necessitating purification. Copper-catalyzed tandem sulfonylation/cyclization reactions have also been developed for the synthesis of complex sulfonated heterocycles. rsc.org

The sulfonamide group itself can be further functionalized. researchgate.net The most common method for synthesizing sulfonamide derivatives is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. frontiersrj.comresearchgate.net The nitrogen of the sulfamoyl group can be alkylated or arylated to create secondary or tertiary sulfonamides. For instance, benzoylation of sulfamoyl carboxylic acids can be achieved using benzoyl chloride. medcraveonline.comresearchgate.net This derivatization can be used to modulate the compound's biological activity and physicochemical properties.

Functionalization and Manipulation of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for introducing a wide range of other functionalities. acs.org It can be readily converted into esters, amides, or other functional groups. princeton.edu

Standard organic transformations can be applied to the carboxylic acid of this compound. For example:

Esterification: Reaction with an alcohol in the presence of an acid catalyst or a coupling agent.

Amide formation: Coupling with a primary or secondary amine using reagents like HATU or HOBt.

Reduction: Conversion to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Recent advances in metallaphotoredox catalysis have enabled the direct use of carboxylic acids as functional handles for a variety of transformations, including decarboxylative halogenation and borylation. princeton.eduprinceton.edu

Synthesis of the Carboxylic Acid via Oxidation or Hydrolysis

The primary route to forming the biphenyl backbone of this compound typically involves a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. wikipedia.orgajgreenchem.com This powerful carbon-carbon bond-forming reaction joins an aryl halide with an arylboronic acid. wikipedia.org For the synthesis of this compound, two main disconnection approaches can be envisioned, followed by functional group manipulation to yield the final carboxylic acid.

Route A: Coupling followed by Oxidation

In this approach, a precursor biphenyl compound is first synthesized, which is then oxidized to the carboxylic acid. For instance, 3-methyl-3'-aminosulfonylbiphenyl could be synthesized via Suzuki coupling of 3-bromo-1-methylbenzene with (3-aminosulfonylphenyl)boronic acid. The methyl group on the resulting biphenyl can then be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Route B: Coupling of a Carboxylic Acid Precursor followed by Hydrolysis

Alternatively, and more commonly, a precursor already containing the carboxylate functionality (often in a protected form like an ester) is used in the coupling reaction. For example, methyl 3-bromobenzoate can be coupled with (3-aminosulfonylphenyl)boronic acid. The resulting biphenyl ester, methyl 3'-sulfamoylbiphenyl-3-carboxylate, can then be hydrolyzed to the desired carboxylic acid. udel.edu This hydrolysis can be carried out under acidic or basic conditions. udel.edu Basic hydrolysis (saponification) using a reagent like sodium hydroxide, followed by an acidic workup, is a common and effective method. nist.gov

The Suzuki-Miyaura coupling itself is typically performed in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄). commonorganicchemistry.comnih.gov The reaction is generally carried out in a solvent system such as a mixture of toluene (B28343) and water or dioxane and water. harvard.edu

Esterification and Amidation Strategies

The carboxylic acid group of this compound can be readily derivatized to form esters and amides, which can be important for modifying the compound's physicochemical properties.

Esterification:

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. google.com The Fischer esterification is a classic method where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govlibretexts.org This is a reversible reaction, and the use of excess alcohol can help to drive the equilibrium towards the ester product. bldpharm.com For more sensitive substrates or when milder conditions are required, other esterification methods can be employed. These include reaction with alkyl halides in the presence of a base or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Amidation:

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct reaction of a carboxylic acid and an amine is often difficult and requires high temperatures. Therefore, the carboxylic acid is typically activated first. youtube.com A common laboratory method is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride is highly reactive and readily reacts with an amine to form the amide. Alternatively, peptide coupling reagents can be used to facilitate amide bond formation under milder conditions. nih.govmdpi.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) like DCC or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently used. wikipedia.org

It is also noteworthy that the sulfamoyl group (-SO₂NH₂) itself can undergo reactions such as N-acylation, for instance, benzoylation, under appropriate conditions. researchgate.netmedcraveonline.comresearchgate.net This provides an additional site for derivatization on the molecule.

Analytical Characterization Techniques for Synthetic Products (e.g., NMR, Mass Spectrometry, IR)

The successful synthesis and purification of this compound and its derivatives would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum would provide key information about the structure. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm. rsc.org The exact chemical shifts and coupling patterns would be complex due to the substitution pattern on both rings. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, and this signal would disappear upon addition of D₂O. libretexts.org The protons of the sulfamoyl group (-SO₂NH₂) would also appear as a broad singlet, typically in the range of 7-8 ppm.

¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid in the range of 165-185 ppm. libretexts.org The aromatic carbons would appear in the region of 120-150 ppm. rsc.org

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. nist.gov For this compound, the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) would be observed, confirming the molecular formula of C₁₃H₁₁NO₄S. epa.gov Common fragmentation patterns for carboxylic acids include the loss of -OH (17 amu) and -COOH (45 amu). nih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule. udel.eduspectroscopyonline.com

The O-H stretch of the carboxylic acid would appear as a very broad band in the region of 2500-3300 cm⁻¹. spectroscopyonline.com

The C=O stretch of the carboxylic acid would be a strong, sharp absorption around 1700-1730 cm⁻¹. nih.gov

The S=O stretches of the sulfonamide group would appear as two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).

The N-H stretch of the sulfonamide would be observed in the region of 3300-3200 cm⁻¹.

C-H stretches for the aromatic rings would be seen around 3100-3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings would appear in the 1600-1450 cm⁻¹ region. udel.edu

Computational and Theoretical Investigations of 3 Sulfamoylbiphenyl 3 Carboxylic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are fundamental to understanding the three-dimensional properties of 3'-Sulfamoylbiphenyl-3-carboxylic acid at an atomic level. These methods provide insights into the molecule's shape, flexibility, and electronic properties, which are key determinants of its interaction with biological targets.

Quantum Mechanical Calculations for Electronic Structure Elucidation

Quantum mechanical (QM) calculations are employed to investigate the electronic structure of this compound with high accuracy. These calculations provide a deep understanding of the molecule's reactivity, stability, and spectroscopic properties. By solving the Schrödinger equation for the molecule, various electronic properties can be determined.

Key electronic descriptors that can be calculated using QM methods include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions. This is vital for understanding non-covalent interactions with a receptor. For this compound, the MEP would likely show negative potential around the carboxylic acid and sulfamoyl groups, indicating their roles as hydrogen bond acceptors.

Atomic Charges: Calculating the partial charges on each atom helps in understanding the intramolecular interactions and the nature of chemical bonds.

Table 1: Illustrative Quantum Mechanical Descriptors for this compound

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -8.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.7 eV | Indicates the chemical reactivity and kinetic stability. |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Space Exploration

While QM calculations provide detailed information about a single conformation, molecular dynamics (MD) simulations are used to explore the conformational landscape of this compound over time. By simulating the motion of atoms and molecules, MD provides insights into the flexibility and preferred conformations of the compound in different environments, such as in aqueous solution or within a protein binding site. peerj.com

The central bond connecting the two phenyl rings allows for torsional flexibility, which is a key aspect of the conformational space of biphenyl (B1667301) derivatives. MD simulations can reveal the most populated dihedral angles and the energy barriers between different conformations. This information is critical for understanding how the molecule might adapt its shape to fit into a binding pocket. Large-scale MD simulations can even provide atomistic-level mechanistic information. aps.org

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.com For a class of compounds like biphenyl carboxylic acids, QSAR can be a powerful tool. researchgate.net

Development of Predictive Models for Biological Activity

QSAR models are developed by correlating physicochemical or structural descriptors of a set of molecules with their experimentally determined biological activities. researchgate.netnih.gov For this compound and its analogs, a QSAR model could be built to predict their inhibitory activity against a specific enzyme or receptor.

The general form of a QSAR equation is: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

These models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For instance, a QSAR study on biphenyl carboxamide analogs resulted in a statistically significant model for predicting analgesic activity. medcraveonline.com

Identification of Key Physicochemical Descriptors Influencing Biological Interactions

A crucial outcome of QSAR studies is the identification of the key molecular properties that govern biological activity. researchgate.net These descriptors can be steric, electronic, or hydrophobic in nature. For this compound, important descriptors might include:

Topological Descriptors: Such as molecular connectivity indices, which describe the branching and shape of the molecule.

Electronic Descriptors: Like the dipole moment and atomic charges, which influence electrostatic interactions.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity and ability to cross cell membranes.

In a study of related phenyltropane-2-carboxylic acid methyl esters, both classical QSAR and Comparative Molecular Field Analysis (CoMFA) were used to identify important steric and electrostatic factors for binding to the dopamine (B1211576) transporter. nih.gov

Table 2: Key Physicochemical Descriptors in a Hypothetical QSAR Model for Biphenyl Carboxylic Acid Analogs

| Descriptor | Type | Influence on Activity |

| Molar Refractivity (MR) | Steric/Volume | Positive correlation may indicate a need for bulk in a specific region for optimal binding. |

| LogP | Hydrophobic | A parabolic relationship might suggest an optimal lipophilicity for activity. |

| Sum of Atomic Charges on Sulfamoyl Group | Electronic | A negative correlation could imply that a more electron-rich sulfamoyl group is beneficial for interaction. |

Ligand-Protein Docking and Molecular Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov For this compound, docking studies would be performed to understand its binding mode within the active site of its biological target. mdpi.comnih.gov

The process involves placing the ligand in various conformations and orientations within the binding site and scoring these poses based on a scoring function that estimates the binding affinity. The results of a docking simulation can provide a detailed 3D model of the ligand-protein complex, highlighting key interactions such as:

Hydrogen Bonds: The carboxylic acid and sulfamoyl groups of this compound are potent hydrogen bond donors and acceptors. Docking can identify specific amino acid residues that form hydrogen bonds with these functional groups.

Pi-Pi Stacking: The biphenyl core can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding site.

Hydrophobic Interactions: The phenyl rings can also form favorable hydrophobic interactions with nonpolar residues.

These interaction profiles are invaluable for understanding the basis of molecular recognition and for designing modifications to the ligand that could enhance binding affinity and selectivity. For example, docking studies of biphenyl carboxylic acid MMP-3 inhibitors have been used to elucidate their binding modes. researchgate.net

Identification of Putative Biological Targets and Binding Sites

Direct experimental evidence for the biological targets of this compound is not extensively documented in publicly available literature. However, computational approaches and analysis of structurally similar compounds can provide valuable insights into its likely protein partners. The presence of the sulfamoyl and carboxylic acid moieties suggests that this compound may interact with enzymes that recognize acidic groups.

A key approach in identifying putative targets is through similarity searching in chemical and biological databases. For instance, derivatives of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid have been identified as inhibitors of human protein tyrosine phosphatase beta (HPTPβ) researchgate.net. Protein tyrosine phosphatases (PTPs) are a group of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in various diseases. The sulfamic acid group in these inhibitors acts as a phosphotyrosine mimetic, binding to the catalytic site of the enzyme. Given the structural resemblance, it is plausible that this compound could also target PTPs, with the sulfonamide and/or the carboxylic acid group interacting with the active site.

Docking studies on similar sulfamic acid-based biphenyl derivatives have shown that they can fit into the catalytic site of HPTPβ, forming interactions with key residues such as Lys1807, Arg1809, and Lys1811 in a secondary binding site adjacent to the catalytic center researchgate.net. These interactions are crucial for the inhibitory activity of the compounds. Therefore, in silico docking of this compound into the active sites of various PTPs could further elucidate its potential as an inhibitor and identify the most probable isoforms it might target.

The general structural motif of a biphenyl core with acidic functional groups is also found in ligands for other enzyme classes, such as cyclooxygenases (COXs) and various proteases. The specific substitution pattern on the biphenyl rings will ultimately determine the selectivity and affinity for any given target.

Analysis of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions with Target Receptors

The interaction of this compound with its putative biological targets is governed by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Both the carboxylic acid and the sulfonamide groups are capable of acting as hydrogen bond donors and acceptors.

The carboxylic acid moiety, typically deprotonated at physiological pH, can form strong ionic interactions with positively charged residues like arginine and lysine (B10760008) in a receptor's binding pocket. It can also accept hydrogen bonds through its carboxylate oxygens. The sulfonamide group is also a versatile hydrogen bonding motif. The sulfonamide nitrogen can act as a hydrogen bond donor, while the two oxygen atoms can act as hydrogen bond acceptors. These multiple hydrogen bonding points can contribute significantly to the binding affinity and selectivity of the molecule.

Hydrophobic interactions are also critical for the binding of this compound. The two phenyl rings of the biphenyl core provide a significant hydrophobic surface that can interact with nonpolar amino acid residues in the binding site of a target protein. The relative orientation of the two rings, which is determined by the torsional angle, will influence the shape of the molecule and how well it fits into a hydrophobic pocket. Increased hydrophobic interaction at subunit interfaces of proteins is a known factor that can contribute to the stability of the protein-ligand complex.

Electrostatic potential maps are a valuable computational tool for visualizing the charge distribution of a molecule and predicting its electrostatic interactions with a receptor. For a molecule like this compound, these maps would highlight the negative potential around the carboxylic acid and sulfonamide oxygens, and the positive potential around the acidic protons, guiding the prediction of favorable electrostatic interactions with a target protein.

In Silico Assessment of Bioisosteric Replacements for Carboxylic Acid and Sulfonamide Moieties

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining its desired biological activity. Computational methods are invaluable for assessing the potential of different bioisosteres before their chemical synthesis.

For the carboxylic acid moiety in this compound, a number of bioisosteric replacements can be considered. These are often acidic functional groups that can mimic the key interactions of the carboxylate.

| Carboxylic Acid Bioisostere | Key Features | Potential Impact |

| Tetrazole | Planar, acidic (pKa ~4.5-5), metabolically stable. | Can improve metabolic stability and oral bioavailability. |

| Hydroxamic acid | Less acidic than carboxylic acid, can chelate metal ions. | May alter binding mode and introduce new interactions. |

| Acylsulfonamide | More acidic than carboxylic acid, can form strong hydrogen bonds. | Can enhance potency through stronger interactions. |

| Squaric acid derivatives | Dihydroxycyclobutenedione core, acidic. | Can act as a scaffold for further functionalization. |

The choice of a bioisostere depends on the specific goals of the optimization. For example, if the parent carboxylic acid suffers from poor metabolic stability, a tetrazole could be a suitable replacement. If enhanced potency is desired, an acylsulfonamide might be considered due to its ability to form stronger hydrogen bonds.

Similarly, the sulfonamide group can also be replaced with various bioisosteres to fine-tune the properties of the molecule.

| Sulfonamide Bioisostere | Key Features | Potential Impact |

| Sulfoximine | Chiral, tetrahedral geometry, can act as a hydrogen bond donor and acceptor. | Introduces chirality, which can lead to stereoselective interactions with the target. |

| Sulfonimidamide | Aza-analogue of sulfonamide. | Can alter the hydrogen bonding pattern and electronic properties. |

| gem-Dimethylsulfone | Not a direct electronic mimic, but can replace a metabolically labile sulfonamide. | Can improve metabolic stability by blocking a site of metabolism. |

In silico assessment of these bioisosteric replacements involves several computational techniques. Molecular docking can be used to predict how the modified compound will bind to the putative target and whether the key interactions are maintained. Quantum mechanics calculations can be employed to compare the electronic properties, such as the electrostatic potential and acidity, of the bioisosteres with the original functional group. Molecular dynamics simulations can provide insights into the conformational flexibility of the modified compounds and the stability of their interactions with the target receptor over time.

By computationally evaluating a range of bioisosteric replacements, medicinal chemists can prioritize the synthesis of compounds that are most likely to have improved properties, thereby accelerating the drug discovery process.

Preclinical Biological Evaluation of 3 Sulfamoylbiphenyl 3 Carboxylic Acid and Its Analogs

Enzyme Inhibition Assays

The capacity of 3'-Sulfamoylbiphenyl-3-carboxylic acid analogs to inhibit specific enzymes is a cornerstone of their preclinical evaluation, providing insight into their mechanisms of action and therapeutic promise.

Factor Xa (FXa): Factor Xa is a critical enzyme in the coagulation cascade, making it a prime target for anticoagulant drugs. nih.govfrontiersin.org Inhibitors of FXa can prevent the conversion of prothrombin to thrombin, thereby blocking the formation of blood clots. frontiersin.org While the biphenyl (B1667301) scaffold is a feature in some pharmacologically active agents, specific studies detailing the modulatory effects of this compound on Factor Xa are not extensively documented in the available literature. Research on FXa inhibitors has often focused on other structural classes, such as oxazolidinones and diaminobenzamides, which have shown high potency and selectivity. nih.govresearchgate.net

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of endogenous signaling lipids that includes the endocannabinoid anandamide. mdpi.compatsnap.com By inhibiting FAAH, the levels of these bioactive lipids are increased, which can produce analgesic, anxiolytic, and anti-inflammatory effects. patsnap.comnih.gov Structural analogs of this compound, particularly O-biphenyl-3-yl carbamates, have been investigated as FAAH inhibitors. researchgate.net These compounds are designed to interact with the catalytic serine residue of the enzyme, leading to its inactivation. nih.gov The inhibition of FAAH is considered a promising therapeutic strategy for a variety of conditions, including pain, anxiety disorders, and neurodegenerative diseases. patsnap.comnih.gov

The potency of enzyme inhibitors is quantified by determining their inhibition constants, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For analogs of this compound, significant research has focused on their inhibition of FAAH.

Several classes of compounds structurally related to the target molecule have demonstrated potent FAAH inhibition. For instance, the O-aryl carbamate URB597 is a well-characterized FAAH inhibitor with an IC50 value of 4.6 nM. nih.gov Another example, the urea-based inhibitor LY-2183240, was found to be a potent inhibitor of FAAH with an IC50 of 12 nM. nih.gov Structure-activity relationship (SAR) studies on O-biphenyl-3-yl carbamates have identified highly potent and peripherally restricted FAAH inhibitors. researchgate.net Within a series of 4-phenyl-thiazole-based dual inhibitors, a 3-pyridyl analog showed potent FAAH inhibition with an IC50 of 16.9 nM. nih.gov

| Compound/Analog Class | Target Enzyme | Inhibition Constant (IC50) |

|---|---|---|

| URB597 (O-aryl carbamate) | FAAH | 4.6 nM |

| LY-2183240 (Urea-based) | FAAH | 12 nM |

| 3-Pyridyl analog (4-phenyl-thiazole based) | FAAH | 16.9 nM |

| CB2R FAAH modulator-3 | FAAH | 3.4 µM |

| N-Benzyllinolenamide | FAAH | 41.8 µM |

Cellular Bioactivity Profiling

Beyond enzyme assays, the biological effects of these compounds are explored in cellular models to assess their potential as therapeutic agents in various disease contexts.

The biphenyl carboxylic acid scaffold is a key feature in several compounds investigated for their anticancer properties. A study involving a library of synthesized biphenyl carboxylic acids demonstrated their in vitro anticancer activity against the human breast cancer cell line MCF-7. ajgreenchem.com In this study, the unsubstituted biphenyl carboxylic acid (compound 3a) and a benzyloxy derivative (compound 3j) showed good activity with IC50 values of 10.14 µM and 9.92 µM, respectively. ajgreenchem.com

Further research into novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives revealed that certain compounds were cytotoxic to three cancer cell lines, with one derivative (Compound S4) being particularly effective against HCT-116 colorectal cancer cells, exhibiting an IC50 value comparable to the established anticancer drug Erlotinib. edgccjournal.org This compound was found to induce apoptosis by arresting the cell cycle in the G2/M phase. edgccjournal.org While these studies highlight the potential of the biphenyl carboxylic acid structure, specific data on the antineoplastic activity of this compound itself is limited.

| Compound/Analog | Cell Line | Activity (IC50) |

|---|---|---|

| Biphenyl carboxylic acid (3a) | MCF-7 | 10.14 µM |

| Benzyloxy biphenyl carboxylic acid (3j) | MCF-7 | 9.92 µM |

| 4'-Hydroxybiphenyl-4-carboxylic acid derivative (S4) | HCT-116 | Comparable to Erlotinib |

The sulfonamide group, a key feature of this compound, is a well-established pharmacophore in antimicrobial drugs. nih.govresearchgate.net Sulfonamides typically function by inhibiting folic acid synthesis in bacteria, a pathway essential for their growth and replication. researchgate.net Research on biphenyl sulfonamide derivatives has shown significant antibacterial activity. For example, novel sulfonamides have demonstrated potent activity against medically important bacteria such as E. coli, with minimum inhibitory concentrations (MIC) as low as 7.81 μg/mL. nih.gov

The combination of the biphenyl structure and the sulfamoyl moiety suggests that this compound could possess antimicrobial properties. However, direct experimental evidence and specific efficacy data for this particular compound against a panel of pathogenic microorganisms are not prominently available in the reviewed scientific literature.

There is substantial evidence linking the core structures of this compound to anti-inflammatory and immunomodulatory effects.

Firstly, the inhibition of FAAH, a known activity of its analogs, is strongly associated with anti-inflammatory outcomes. mdpi.com Pharmacological blockade of FAAH has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12, while simultaneously boosting the anti-inflammatory cytokine IL-10 in immune cells from Alzheimer's disease patients. nih.gov In microglial cells, FAAH inhibitors suppress the expression of pro-inflammatory genes. mdpi.com This modulation of the immune response is primarily due to the increased levels of endogenous cannabinoids and other fatty acid amides that interact with various receptors to dampen inflammation. mdpi.com

Secondly, the biphenyl carboxylic acid moiety itself is present in well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen and Fenbufen (B1672489). ajgreenchem.comresearchgate.net These drugs exert their effects through mechanisms that include the inhibition of cyclooxygenase (COX) enzymes. nih.gov Novel derivatives of biphenyl-4-carboxylic acid have also been synthesized and shown to exhibit significant anti-inflammatory activity in preclinical models. researchgate.netmdpi.com These findings suggest that this compound, by virtue of its structural components, has a strong theoretical basis for possessing anti-inflammatory and immunomodulatory activities.

Exploration of Antihypertensive Properties and Angiotensin II Receptor Modulation

The structural framework of this compound, featuring a biphenyl core coupled with acidic moieties (carboxylic acid and sulfamoyl groups), is characteristic of a class of compounds known as angiotensin II receptor blockers (ARBs). wikipedia.org ARBs exert their antihypertensive effects by selectively antagonizing the angiotensin II type 1 (AT1) receptor, which is a key component of the renin-angiotensin system (RAS). wikipedia.org The RAS plays a crucial role in regulating blood pressure. mdpi.com The binding of the hormone angiotensin II to AT1 receptors on vascular smooth muscle cells triggers vasoconstriction, leading to an increase in blood pressure. wikipedia.org By blocking this interaction, ARBs induce vasodilation and consequently lower blood pressure. wikipedia.org

The biphenyl scaffold is a critical pharmacophore for many potent AT1 receptor antagonists. nih.govwikipedia.org It is designed to mimic the spatial arrangement of key amino acid residues of angiotensin II, particularly the side chains of tyrosine, histidine, and phenylalanine, which are crucial for receptor binding. mdpi.com The acidic groups, such as the carboxylic acid in this compound and the tetrazole ring found in many commercial ARBs like losartan, are essential for binding to a basic region within the AT1 receptor, contributing significantly to the antagonistic activity. wikipedia.org For instance, Telmisartan, another ARB, utilizes a carboxylic acid group as its acidic component on the biphenyl structure. wikipedia.org

While direct experimental data on the antihypertensive activity of this compound is not extensively available in the public domain, its structural analogs, biphenylsulfonamides, have been synthesized and evaluated as potent angiotensin II and endothelin A receptor antagonists. nih.gov For example, the N-isoxazolyl biphenylsulfonamide derivative, BMS-248360, was developed as a dual antagonist of both AT1 and endothelin A (ETA) receptors, representing a novel approach to hypertension treatment. nih.gov Furthermore, other novel series of biphenylsulfonamide derivatives have been designed and shown to act as selective AT2 receptor antagonists, another subtype of the angiotensin II receptor. nih.gov

The potential for compounds like this compound to modulate the angiotensin II receptor is therefore strongly suggested by the well-established structure-activity relationships of this class of biphenyl derivatives. wikipedia.orgajgreenchem.com The combination of the biphenyl core for hydrophobic interactions and the strategically placed acidic groups for polar interactions within the receptor binding pocket are the foundational elements for their anticipated antihypertensive effects. wikipedia.org

Phenotypic Screening for Novel Biological Activities (excluding clinical applications)

Phenotypic screening is a powerful approach in drug discovery that allows for the identification of compounds with novel biological activities without a preconceived hypothesis about their molecular target. This strategy is particularly useful for discovering first-in-class molecules. Analogs of this compound have been subjected to phenotypic screening, leading to the discovery of unexpected biological activities.

In one such study, a series of compounds, including a close structural analog, was evaluated for antifibrinolytic activity in a phenotypic functional assay using human whole blood thromboelastometry. nih.gov Fibrinolysis is the process of breaking down blood clots, and its excessive activation (hyperfibrinolysis) can lead to severe bleeding. The study initially aimed to target matrix metalloproteinases (MMPs) involved in fibrinolysis. nih.gov However, the compounds, including the carboxylic acid analog (compound 7) and an N,O-dimethylhydroxamate analog (compound 5), were found to be inactive against the target MMPs but surprisingly demonstrated potent antifibrinolytic activity in the phenotypic assay. nih.gov This suggests a novel mechanism of action independent of MMP inhibition. nih.gov

The results of the phenotypic screening for antifibrinolytic activity of selected analogs are summarized in the table below.

Table 1: Antifibrinolytic Activity of Biphenyl Carboxylic Acid Analogs in a Phenotypic Assay

| Compound | Description | Antifibrinolytic Activity (EC₅₀) |

|---|---|---|

| 5 | N,O-dimethylhydroxamate analog | Low micromolar range |

| 7 | Carboxylic acid analog | Low micromolar range |

| 39 | Optimized analog | 900 nM |

This discovery highlights the value of phenotypic screening in uncovering new biological functions for existing chemical scaffolds. The biphenyl carboxylic acid core, while known for its role in antihypertensive agents, can thus be considered a privileged structure with the potential for a wider range of biological activities. ajgreenchem.com Other phenotypic screening campaigns with different biphenyl carboxylic acid derivatives have identified novel activities such as the inhibition of bone resorption, indicating their potential in diseases like osteoporosis. nih.gov These findings underscore the importance of unbiased screening approaches to fully explore the therapeutic potential of a chemical class beyond its primary, target-based applications.

In Vitro Metabolic Stability Studies (non-clinical, non-pharmacokinetic parameters)

The carboxylic acid group is a common site for metabolic activation, primarily through two pathways: the formation of acyl-glucuronides via UDP-glucuronosyltransferases (UGTs) and the formation of acyl-CoA thioesters. nih.gov These reactive metabolites can potentially lead to toxicity. nih.gov The stability of the sulfamoyl group is also a consideration, although it is generally more stable than a sulfonyl fluoride, for example. medcraveonline.com

The results for a representative biphenyl carboxylate analog from that study are presented in the table below. This compound, 2-((3S,5S,7S)-adamantan-1-ylamino)-2-oxoethyl [1,1'-biphenyl]-2-carboxylate (compound 23 in the study), demonstrated a relatively slow metabolic turnover, indicating good stability under the tested conditions. researchgate.net Another analog in the same series (compound 31a) also showed a slow metabolic turnover of 46.0 ± 2.3% after a 60-minute incubation with liver microsomes in the presence of both phase I and phase II cofactors. researchgate.net

Table 2: In Vitro Metabolic Stability of a Representative Biphenyl Carboxylate Analog

| Compound | Assay Condition | Metabolic Turnover (%) | Stability |

|---|

| Analog 31a | Liver microsomes + Phase I & II cofactors (60 min) | 46.0 ± 2.3 | Slow turnover |

These findings suggest that the biphenyl carboxylic acid scaffold can be designed to possess favorable metabolic stability. However, it is important to note that metabolic stability is highly dependent on the specific substitution pattern of the molecule. frontiersin.org For this compound, the presence of the sulfamoyl group and the specific substitution pattern on the biphenyl rings would ultimately determine its metabolic profile. Further in vitro studies using liver microsomes from different species would be necessary to accurately characterize its metabolic stability and identify any potential species differences in its metabolism. frontiersin.org

Structure Activity Relationship Sar Elucidation for 3 Sulfamoylbiphenyl 3 Carboxylic Acid Derivatives

Impact of Substituent Variations on Biphenyl (B1667301) Rings on Biological Activity

The biphenyl scaffold serves as a foundational element in a multitude of biologically active compounds. Variations in the substituents on either of the two phenyl rings can dramatically influence pharmacological activity by altering the molecule's electronic properties, lipophilicity, and steric profile.

Research into biphenyl carboxylic acids has demonstrated that the nature and position of substituents are critical determinants of potency. For instance, in a study on a library of biphenyl carboxylic acids synthesized via Suzuki-Miyaura coupling, specific substitutions led to significant differences in anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines. ajgreenchem.com An unsubstituted version (Compound 3a) showed good activity, but the introduction of a benzyloxy group at a key position (Compound 3j) resulted in a notable increase in potency. ajgreenchem.com This suggests that the introduction of specific groups can lead to more favorable interactions with the target protein.

The following table summarizes the in vitro anticancer activity for selected biphenyl carboxylic acid derivatives, illustrating the impact of substitution on biological activity. ajgreenchem.com

| Compound ID | Substituents | IC50 vs. MCF-7 (µM) | IC50 vs. MDA-MB-231 (µM) |

| 3a | Unsubstituted | 10.14 ± 2.05 | 10.78 ± 2.58 |

| 3j | Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 |

| Tamoxifen | Standard | - | - |

These findings underscore the principle that even subtle changes to the biphenyl core can modulate biological outcomes. For 3'-Sulfamoylbiphenyl-3-carboxylic acid, this implies that substitutions on either phenyl ring—whether with electron-donating or electron-withdrawing groups, or moieties that can participate in hydrogen bonding—would likely alter its interaction with a biological target. SAR studies on related scaffolds, such as biphenyl carboxamides, have also confirmed that a third aromatic core can impact interactions with biological receptors. medcraveonline.com

Role of the Sulfamoyl Group: Bioisosteric Considerations and Positional Effects

The sulfamoyl group (-SO₂NH₂) is a key functional group that often serves as a bioisostere for a carboxylic acid. uvic.ca Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In drug design, replacing a carboxylic acid with a sulfonamide or a related group can improve metabolic stability, cell permeability, and potency. uvic.ca

Aryl sulfonamides are valued for the acidity of their N-H functional groups, which allows them to act as potent hydrogen bond donors in interactions with biological targets like anions or receptor binding sites. uvic.ca While their acidity (pKa ≈ 8.5 for an exemplary aryl sulfonamide) is generally lower than that of carboxylic acids, they are still capable of forming well-ordered complexes. uvic.ca The ability of these groups to engage in molecular recognition is encoded in two ways: when protonated, the acidic hydrogen is an excellent hydrogen bond donor, and when deprotonated, the resulting anion can bind cations. uvic.ca

The relative anion binding strength of different carboxylic acid mimics does not always follow a simple pKa trend, suggesting that conformational preferences also play a significant role. uvic.ca

| Functional Group | Representative pKa | Anion Binding Characteristics |

| Carboxylic Acid | ~4-5 | Strong hydrogen bond donor/acceptor. |

| Aryl Sulfonamide | ~8.5 | Good hydrogen bond donor; can form well-ordered complexes with anions. uvic.ca |

| Tetrazole | ~4.6 | Potent hydrogen bond donor; often shows superior anion binding compared to sulfonamides. uvic.ca |

Importance of the Carboxylic Acid Moiety: Protonation State and Interactions

The carboxylic acid (-COOH) functional group is a cornerstone in drug design, largely due to its ability to exist in an ionized state at physiological pH. nih.gov This negative charge is often essential for forming strong ionic interactions or salt bridges with positively charged amino acid residues (e.g., arginine, lysine) in a protein's binding site. The presence of a carboxylic acid can enhance hydrophilicity, which in turn affects a molecule's bioavailability. ajgreenchem.com

The protonation state of the carboxylic acid is critical. At physiological pH (around 7.4), this group is typically deprotonated to its carboxylate form (-COO⁻), carrying a negative charge. nih.gov This ionization is often a prerequisite for high-affinity binding to many biological targets. nih.gov However, this same charge can impede passive diffusion across lipophilic cell membranes. nih.govfrontiersin.org To overcome this, a common strategy is to mask the carboxylic acid as a neutral ester prodrug, which can enter the cell more easily and is then hydrolyzed by intracellular enzymes to release the active, charged compound. nih.gov

In the context of this compound, the carboxyl group at the 3-position is a primary anchor point for target interaction. Its ability to act as a hydrogen bond acceptor and to engage in ionic bonding is fundamental to its biological activity. Structure-activity relationship studies on related compounds have repeatedly highlighted the importance of this acidic moiety for target recognition and inhibition. researchgate.net

Conformational Flexibility and its Influence on Target Binding

The two phenyl rings of a biphenyl system are not coplanar due to steric hindrance between the ortho-hydrogens. They are twisted relative to each other, and the angle of this torsion is a key conformational parameter. The inherent flexibility of the bond connecting the two rings allows the molecule to adopt various conformations, which can significantly influence its ability to fit into a protein's binding pocket. nih.gov

The degree of conformational freedom is influenced by the nature of the substituents on the rings. nih.gov For example, bulky substituents at the ortho positions can increase the energy barrier to rotation and lock the molecule into a specific conformation. This pre-organization can be advantageous if the locked conformation matches the bioactive one required for target binding, potentially increasing affinity. beilstein-journals.org Conversely, substituents can also alter the preferred torsion angle through electronic effects. nih.gov

The binding of a flexible ligand to a protein is a dynamic process that can involve either the ligand selecting a pre-existing conformation of the protein (conformational selection) or the ligand inducing a change in the protein's shape upon binding (induced fit). acs.org A drug's affinity is often maximized when it is pre-organized into the correct conformation for binding. beilstein-journals.org Therefore, controlling the conformational properties of the biphenyl core in this compound is a critical aspect of optimizing its biological activity.

Development of Focused Libraries for SAR Exploration

To systematically explore the structure-activity relationships of a lead compound like this compound, researchers often develop focused chemical libraries. fchgroup.net A focused library is a collection of compounds designed to probe the contribution of specific structural features to biological activity. nih.gov The goal is to identify which modifications enhance potency and selectivity. nih.gov

The creation of a focused library for this scaffold would involve several strategic modifications:

Varying Biphenyl Substituents: Synthesizing analogues with a range of different substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions on both phenyl rings to probe steric, electronic, and lipophilic requirements.

Modifying the Carboxylic Acid: Replacing the carboxylic acid with other acidic groups (e.g., tetrazole, hydroxamic acid) or converting it to various esters and amides to investigate the importance of the acidic proton and the charged state. enamine.net

Altering the Sulfamoyl Group: Replacing the sulfamoyl moiety with other hydrogen-bonding groups or bioisosteres to determine its precise role in target binding.

These libraries can be synthesized using established methods like the Suzuki-Miyaura cross-coupling to create the biphenyl core, followed by standard functional group manipulations. ajgreenchem.com High-throughput screening of these focused libraries allows for the rapid generation of SAR data, guiding the iterative process of drug design toward more potent and optimized molecules. fchgroup.net

Mechanistic Elucidation at the Molecular and Cellular Levels

Investigations into Molecular Target Engagement

The initial step in understanding a compound's mechanism is to identify its direct molecular binding partners within a biological system.

Elucidation of Specific Protein-Ligand Interactions

This subsection would typically detail the specific proteins that 3'-Sulfamoylbiphenyl-3-carboxylic acid binds to. Techniques such as affinity chromatography, proteomics, and computational docking studies are often employed to identify these targets. A comprehensive analysis would characterize the binding affinity (e.g., Kd, IC50) and the specific amino acid residues involved in the interaction. nih.gov The nature of the chemical bonds formed, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, would also be described. nih.gov

Allosteric Modulation vs. Orthosteric Binding Mechanisms

Once a protein target is identified, researchers would investigate how the compound binds to it. Orthosteric binding occurs at the primary, active site of the protein, where the natural substrate or ligand binds. In contrast, allosteric modulation involves binding to a secondary, or allosteric, site, which then conformationally alters the active site to either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) its activity. nih.govencyclopedia.pub Distinguishing between these mechanisms is critical for understanding the compound's functional effect.

Cellular Pathway Perturbation Analysis

Following the identification of molecular targets, the focus shifts to understanding the broader consequences of these interactions on cellular function.

Analysis of Cellular Signaling Cascades Affected by the Compound

Binding to a protein target can initiate a cascade of downstream signaling events. This section would analyze which cellular signaling pathways, such as the JAK-STAT nih.gov or MAPK pathways, are activated or inhibited by this compound. This is often assessed using techniques like Western blotting for phosphoproteins or reporter gene assays.

Investigation of Impact on Cellular Processes (e.g., cell proliferation, enzyme expression, metabolite transport)

The perturbation of signaling cascades ultimately manifests as changes in cellular behavior. Research in this area would quantify the effects of the compound on processes like cell growth and division (proliferation), the synthesis of new enzymes (enzyme expression), and the movement of metabolites across cell membranes (metabolite transport). nih.gov

Mechanistic Studies on Antimicrobial Action (e.g., membrane disruption, enzyme inhibition)

If a compound exhibits antimicrobial properties, the specific mechanism of this action would be investigated. This could involve direct damage to the bacterial cell membrane, leading to leakage of cellular contents, or the inhibition of essential bacterial enzymes that are not present in the host. nih.govnih.gov Studies might employ techniques such as membrane potential assays or in vitro enzyme activity assays to elucidate these mechanisms. nih.gov

Future Research Directions and Translational Opportunities

Design of Novel Analogs with Enhanced Specificity or Potency

The development of novel analogs of 3'-Sulfamoylbiphenyl-3-carboxylic acid could lead to compounds with improved biological activity. Structure-activity relationship (SAR) studies on related biphenyl (B1667301) carboxylic acid and sulfamoyl-containing compounds have demonstrated that modifications to the biphenyl rings and the positions of functional groups can significantly impact potency and selectivity. For instance, substitutions on the phenyl rings can influence the molecule's conformation and interaction with biological targets. nih.gov

Future design strategies could involve:

Systematic substitution on the biphenyl rings: Introducing various functional groups (e.g., halogens, alkyls, methoxy (B1213986) groups) at different positions to probe the steric and electronic requirements of the target binding site.

Isosteric replacement: Replacing the carboxylic acid or sulfamoyl group with other acidic or hydrogen-bonding moieties to fine-tune the compound's physicochemical properties and target interactions.

| Modification Site | Proposed Change | Anticipated Outcome |

|---|---|---|

| Biphenyl Rings | Introduction of electron-withdrawing or -donating groups | Modulation of electronic properties and target affinity |

| Sulfamoyl Group | N-substitution | Alteration of hydrogen bonding and solubility |

| Carboxylic Acid | Replacement with bioisosteres (e.g., tetrazole) | Improved metabolic stability and cell permeability |

Exploration of Alternative Therapeutic Areas Based on Mechanistic Insights

Compounds containing sulfamoyl and carboxylic acid functionalities have a broad range of biological activities. Sulfonamides are known for their antibacterial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The biphenyl carboxylic acid scaffold is also present in various biologically active molecules, including some with anticancer activity. ajgreenchem.com

Based on these precedents, future research could explore the potential of this compound and its analogs in therapeutic areas such as:

Oncology: Investigating its activity against various cancer cell lines, particularly those where related biphenyl or sulfonamide compounds have shown efficacy. ajgreenchem.com

Infectious Diseases: Screening for antibacterial activity, a hallmark of many sulfonamide drugs. nih.gov

Inflammatory Diseases: Evaluating its potential as an anti-inflammatory agent, given the known activities of related structures.

Integration with Advanced Chemical Biology Tools (e.g., PROTACs, ADCs, if applicable to the scaffold)

The bifunctional nature of this compound makes its scaffold potentially suitable for the development of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTACs: A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The biphenyl scaffold could serve as a core to which a target-binding ligand and an E3 ligase-binding ligand are attached. The carboxylic acid or other functionalizable positions could act as attachment points for a linker. youtube.com

ADCs: ADCs are targeted therapies that use an antibody to deliver a potent cytotoxic payload to cancer cells. nih.gov The carboxylic acid group on the biphenyl scaffold could be used to conjugate the molecule to an antibody via a linker. nih.gov The cytotoxic potential of the sulfamoyl-biphenyl moiety would be a key determinant of its suitability as an ADC payload.

| Technology | Role of the Scaffold | Key Considerations |

|---|---|---|

| PROTACs | Core structure for linking target and E3 ligase binders | Affinity for the protein of interest and E3 ligase |

| ADCs | Payload to be delivered by the antibody | Potent cytotoxicity and efficient linker chemistry |

Development of Advanced Synthetic Routes for Scalable Production

For any promising compound to be translated into a therapeutic, a scalable and efficient synthetic route is essential. The synthesis of biphenyl derivatives often relies on metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. ajgreenchem.comrsc.org Future research in this area would focus on optimizing reaction conditions to improve yields, reduce costs, and ensure the process is amenable to large-scale production. This includes exploring more sustainable and cost-effective catalysts and reaction media. rsc.org

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Predict Structure-Activity Relationships (SAR): AI models can analyze existing data on related compounds to predict the activity of novel analogs, guiding the design process. srgtalent.com

In Silico Screening: Virtual screening of large compound libraries can identify new molecules with the desired biphenyl-sulfamoyl-carboxylic acid scaffold.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs can help to prioritize compounds with favorable drug-like characteristics for synthesis and testing. nih.gov

By integrating AI and ML into the research workflow, the process of optimizing the this compound scaffold can be made more efficient and data-driven.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3'-Sulfamoylbiphenyl-3-carboxylic acid, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves sequential functionalization of biphenyl scaffolds. A common approach is Suzuki-Miyaura coupling to construct the biphenyl core, followed by sulfamoylation at the 3'-position using sulfamoyl chloride under anhydrous conditions. Key intermediates include 3-bromobiphenyl-3-carboxylic acid (for coupling) and tert-butyloxycarbonyl (Boc)-protected precursors to prevent unwanted side reactions during sulfamoylation . Post-synthesis, acidic deprotection (e.g., HCl in dioxane) yields the final product.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize H and C NMR to confirm biphenyl connectivity. The sulfamoyl group (-SONH) shows distinct singlet peaks for NH protons (~6.5–7.5 ppm) and sulfur-related carbon shifts (~125–135 ppm in C) .

- IR : Look for S=O stretching vibrations at ~1320–1360 cm and N-H bending at ~1550 cm .

- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and ESI-MS to confirm molecular ion peaks (expected [M-H] at m/z 306.3) .

Q. How does the sulfamoyl group influence the solubility and crystallinity of biphenylcarboxylic acid derivatives compared to other substituents?

- Methodological Answer : The sulfamoyl group enhances aqueous solubility due to its polar nature but reduces crystallinity compared to methoxy or methyl substituents. For crystallization trials, use mixed solvents (e.g., DMSO/water or THF/hexane) to balance polarity. Differential Scanning Calorimetry (DSC) studies on analogs (e.g., 3'-methoxybiphenyl-3-carboxylic acid) show that sulfamoyl derivatives exhibit broader melting endotherms, indicating less ordered crystal packing .

Advanced Research Challenges

Q. How can researchers optimize Suzuki-Miyaura coupling conditions for introducing the sulfamoyl group in biphenylcarboxylic acid synthesis while minimizing desulfonation?

- Methodological Answer : Desulfonation is a key side reaction under basic conditions. To mitigate this:

- Use Pd(OAc)/XPhos as a catalyst system, which operates efficiently at lower temperatures (60–80°C) to reduce sulfur oxidation .

- Replace aqueous bases (e.g., NaCO) with organic bases like EtN in anhydrous THF to limit hydrolysis .

- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) to terminate the reaction before desulfonation dominates.

Q. What strategies resolve contradictions in reported biological activity data for sulfamoyl-containing biphenyl derivatives across different assay systems?

- Methodological Answer : Contradictions often arise from assay-specific interference (e.g., sulfamoyl group chelating metal ions in enzymatic assays). To resolve this:

- Validate activity using orthogonal assays (e.g., cell-based vs. biochemical assays) .

- Pre-treat compounds with EDTA to rule out metal-chelating artifacts .

- Perform dose-response curves across pH ranges (4.0–7.4) to assess stability in physiological conditions .

Q. What computational modeling approaches predict the steric and electronic effects of the sulfamoyl group on the compound's reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electron-deficient regions for nucleophilic attack. The sulfamoyl group’s electron-withdrawing nature activates the 4-position of the adjacent phenyl ring for substitution .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict solubility-driven aggregation, which can hinder reactivity .

- Docking Studies : Compare binding poses of sulfamoyl vs. nitro/methoxy analogs in target enzymes (e.g., carbonic anhydrase) to rationalize selectivity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.